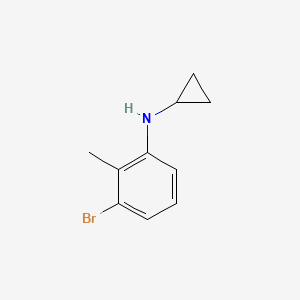

3-bromo-N-cyclopropyl-2-methylaniline

Description

Properties

IUPAC Name |

3-bromo-N-cyclopropyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHKJMQBGVFZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270783 | |

| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245765-58-6 | |

| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245765-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-cyclopropyl-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo N Cyclopropyl 2 Methylaniline

Transition-Metal Catalyzed N-Arylation Approaches

The formation of the N-aryl bond in 3-bromo-N-cyclopropyl-2-methylaniline is efficiently accomplished using transition-metal catalysis. Both palladium and copper complexes have demonstrated utility in this type of transformation, offering distinct advantages and mechanistic pathways.

Buchwald-Hartwig Amination for N-Cyclopropylation

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is particularly well-suited for the N-arylation of primary amines like cyclopropylamine (B47189) with aryl halides such as 3-bromo-2-methylaniline (B1266185) or its precursors.

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the supporting ligand. A commonly employed and effective catalytic system involves the combination of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source and a bulky, electron-rich phosphine (B1218219) ligand. For the synthesis of chiral molecules, enantiomerically pure ligands such as (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) are often utilized.

This catalytic system is known to be effective for the coupling of a wide range of aryl bromides with primary amines. The bulky nature of the BINAP ligand facilitates the reductive elimination step, which is the final bond-forming step in the catalytic cycle, and helps to prevent undesired side reactions.

The Buchwald-Hartwig amination demonstrates broad substrate scope. In a synthetic route towards this compound, one could envision a two-step sequence starting from 2,6-dibromotoluene (B1294787). The first step would involve a selective mono-amination with cyclopropylamine. The steric hindrance imposed by the two bromine atoms and the methyl group in 2,6-dibromotoluene presents a challenge, often requiring carefully optimized reaction conditions to achieve high selectivity for the mono-arylated product over the di-arylated byproduct. The choice of ligand and reaction parameters is crucial in controlling this selectivity. Subsequent bromination at the meta-position would then yield the target molecule.

Alternatively, the direct coupling of 3-bromo-2-methylaniline with cyclopropylamine offers a more direct route. The electronic properties and steric environment of 3-bromo-2-methylaniline make it a suitable substrate for this transformation.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,6-dibromotoluene | Cyclopropylamine | Pd₂(dba)₃ / (S)-BINAP | NaOtBu | Toluene | 80-110 | Moderate to Good |

| 3-bromo-2-methylaniline | Cyclopropylamine | Pd₂(dba)₃ / (S)-BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent |

Note: The yields are generalized based on typical Buchwald-Hartwig reactions with similar substrates and are subject to optimization.

Achieving high yield and selectivity in the Buchwald-Hartwig N-cyclopropylation requires careful optimization of several reaction parameters.

Catalyst Loading: Typically, palladium catalyst loading ranges from 1-5 mol %. Lowering the catalyst loading is often desirable for economic and environmental reasons, but may require longer reaction times or higher temperatures.

Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium precursor can influence the catalytic activity. A ligand-to-palladium ratio of 1:1 to 2:1 is common.

Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective depending on the specific substrates.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used to ensure the stability of the catalytic species and prevent side reactions.

Temperature: Reaction temperatures generally range from 80 to 110 °C. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.

Careful control of these parameters is crucial to maximize the yield of this compound while minimizing the formation of impurities.

Copper-Catalyzed N-Cyclopropylation Strategies

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam amination, provide an alternative and often more economical approach to the synthesis of N-aryl compounds compared to palladium-catalyzed methods.

The Chan-Lam amination involves the coupling of an amine with a boronic acid in the presence of a copper catalyst. For the synthesis of this compound, this would involve the reaction of 3-bromo-2-methylaniline with cyclopropylboronic acid.

This reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and often a ligand like pyridine (B92270) or a bidentate nitrogen-based ligand to stabilize the copper catalyst. The reaction is often performed in air, as oxygen can serve as the terminal oxidant in the catalytic cycle.

| Amine | Boronic Acid | Copper Source | Ligand | Solvent | Temperature | Yield (%) |

| 3-bromo-2-methylaniline | Cyclopropylboronic acid | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temp. to 50°C | Moderate to Good |

Note: The yields are generalized based on typical Chan-Lam reactions with similar substrates and are subject to optimization.

The Chan-Lam coupling offers the advantage of often milder reaction conditions and the use of a less expensive metal catalyst compared to the Buchwald-Hartwig amination. However, the substrate scope can sometimes be more limited, and reaction optimization is still crucial for achieving high efficiency.

Exploration of Copper Salts and Ligand Systems (e.g., Cu(OAc)₂, 2,2'-bipyridine)

The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl amines, is a cornerstone in the synthesis of N-arylated compounds. wikipedia.org Modern iterations of this reaction have moved from stoichiometric copper powder at high temperatures to milder, more efficient catalytic systems. wikipedia.orgorganic-chemistry.org The choice of copper salt and coordinating ligand is critical to the success of these transformations, influencing reaction rates, yields, and substrate scope.

Copper(II) acetate (Cu(OAc)₂) is a frequently employed and effective copper source for these C-N bond-forming reactions. beilstein-journals.orgmit.edursc.org Although the active catalytic species is widely believed to be Cu(I), Cu(II) salts are often used as pre-catalysts. mit.edu It is proposed that Cu(II) species are reduced in situ by the amine or other components in the reaction mixture to generate the active Cu(I) catalyst. mit.edu

The efficiency of copper-catalyzed N-arylation is significantly enhanced by the use of chelating ligands. Ligands like 2,2'-bipyridine (B1663995) and its derivatives (e.g., 1,10-phenanthroline) stabilize the copper catalyst, prevent its deactivation, and facilitate the key steps of the catalytic cycle. acs.orgscispace.com These diamine ligands are crucial in controlling the concentration of the active catalytic species and promoting the desired coupling. mit.edu The combination of a copper salt with a suitable ligand creates a more soluble and reactive catalyst system, allowing the reactions to proceed under much milder conditions than traditional Ullmann reactions. wikipedia.org For instance, the use of Cu(OAc)₂ in conjunction with 1,10-phenanthroline (B135089) has been shown to effectively catalyze N-cyclopropylation reactions. researchgate.net

| Copper Salt | Ligand | Key Observation | Reference |

|---|---|---|---|

| Cu(OAc)₂ | 1,10-Phenanthroline | Effectively catalyzes N-cyclopropylation of phenols and N-containing heterocycles. | researchgate.net |

| CuI | (S)-pyrrolidinylmethylimidazole | Highly efficient for N-arylation of N-containing heterocycles with aryl halides. | acs.org |

| CuSO₄·5H₂O | None | Catalyzed N-arylation of amines with aryliodonium ylides in water, affording good yields. | beilstein-journals.org |

| Cu(OAc)₂ | 2,2'-Bipyridine | Used to form a stable complex for the synthesis of copper-based nanoparticles, indicating strong coordination which is relevant for catalysis. | scispace.com |

Investigation of Terminal Oxidants and Base Systems

In modern copper-catalyzed cross-coupling reactions, particularly those starting with boronic acids (Chan-Lam coupling), a terminal oxidant is required. researchgate.net This is because the catalytic cycle often involves an oxidative step. Molecular oxygen (from air) is an ideal terminal oxidant as it is inexpensive, readily available, and environmentally benign. researchgate.net The use of O₂ as the terminal oxidant avoids the need for stoichiometric amounts of other chemical oxidants. researchgate.net

The base is another critical component of the reaction system. It serves multiple roles, including deprotonating the amine nucleophile to form the more reactive amide/amidate species. acs.org The choice of base can significantly impact reaction efficiency. A variety of inorganic and organic bases have been employed. In some systems, the base can also influence the stability and activity of the copper catalyst. acs.org For example, the use of cesium carbonate (Cs₂CO₃) has been shown to be effective in Cu(OAc)₂ promoted oxidative cyclization reactions. acs.org The selection of an appropriate base is crucial for achieving high yields and preventing side reactions.

| Component Type | Example | Function/Observation | Reference |

|---|---|---|---|

| Terminal Oxidant | O₂ (from air) | Serves as an inexpensive and environmentally friendly terminal oxidant in Chan-Lam cyclopropylation reactions. | researchgate.net |

| Base | Cs₂CO₃ | Effectively used in Cu(OAc)₂-promoted oxidative cyclization of N-sulfonylated aromatic systems. | acs.org |

| Base | KOH | Used with CuO-NPs for Ullmann etherification at room temperature. | mdpi.com |

| Base | Tetrabutylphosphonium malonate (TBPM) | An organic soluble ionic base that led to high reactivity and conversion rates in copper-catalyzed amination. | acs.org |

Other Advanced Coupling and Amination Techniques

Beyond the well-established Ullmann-type reactions, other synthetic strategies have been developed for the formation of C-N bonds, offering alternative routes to N-cyclopropyl aniline (B41778) frameworks.

Nucleophilic Substitution Reactions with Cyclopropyl-Containing Precursors

An alternative approach involves reacting an aniline derivative with a precursor that already contains the cyclopropyl (B3062369) group and a suitable leaving group. One such method is the direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. researchgate.net This process proceeds via a two-step sequence involving the formation of a 1-alkoxy-1-anilinocyclopropane intermediate, which is then reduced to yield the N-cyclopropylaniline. researchgate.net This method provides an effective way to synthesize N-cyclopropylanilines without relying on a transition-metal-catalyzed cross-coupling reaction. researchgate.net

Another strategy is the Vicarious Nucleophilic Substitution (VNS), a transition-metal-free method for C-H functionalization of electrophilic aromatic rings. nih.gov While typically used for alkylation, this methodology, in principle, could be adapted for amination, where a carbanion containing a leaving group attacks the aromatic ring. nih.gov This pathway represents a conceptually different approach to forming the aryl-nitrogen bond.

Stereoselective Synthesis of N-Cyclopropyl-2-methylaniline Frameworks

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of more complex, biologically active molecules containing similar structural motifs. Research in this area often focuses on controlling the stereochemistry of reactions involving the cyclopropane (B1198618) ring.

Recent studies have explored the stereoselective aminative ring-opening of cyclopropenes using an iron-aminyl radical. nih.govescholarship.org This method allows for the synthesis of highly substituted alkenyl nitriles with excellent stereocontrol. nih.govescholarship.org The stereochemistry of the product is dictated by a substrate-directed stereoselective radical addition followed by a stereospecific outward disrotatory ring-opening of the resulting cyclopropyl radical. nih.govescholarship.org Although this reaction leads to a ring-opened product, the principles of stereocontrol in radical reactions involving cyclopropyl intermediates are highly relevant for designing stereoselective syntheses of related frameworks. Such strategies could potentially be adapted to create chiral N-cyclopropyl aniline derivatives by starting with appropriately substituted chiral precursors.

Chemical Reactivity and Transformation Studies of 3 Bromo N Cyclopropyl 2 Methylaniline

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a versatile handle for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

The carbon-bromine bond in 3-bromo-N-cyclopropyl-2-methylaniline is a prime site for the formation of new carbon-carbon bonds using palladium catalysis. youtube.com The Suzuki-Miyaura and Stille couplings are powerful methods for this purpose. wikipedia.orgwikipedia.org

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.govnih.gov For substrates similar to this compound, such as other ortho-bromoanilines, these couplings proceed efficiently without the need to protect the amine group. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov

The Stille coupling involves the reaction of the aryl bromide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org While organotin reagents are often highly toxic, the Stille reaction is valued for its versatility and the stability of the stannanes to air and moisture. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orglibretexts.org Nickel catalysts have also been explored for Stille couplings involving C-N bond cleavage in related ammonium (B1175870) salts. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions based on studies of analogous aryl bromides.

| Reaction | Catalyst (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 31-46 nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | Arylboronic ester | Na₂CO₃ | Water | Ambient | High rsc.org |

| Stille Coupling | Pd₂(dba)₃ / P(o-Tol)₃ (5%) | Heteroarylstannane | CuI (co-catalyst) | DMF | 65 | 51-53 researchgate.net |

| Stille Coupling | Ni(cod)₂ / Ligand | Arylstannane | CsF | Toluene | 110 | High nih.gov |

This data is representative of reactions on similar substrates and serves to illustrate the potential reactivity of this compound.

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group, such as bromide, on an aromatic ring by a nucleophile. youtube.com This reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negative charge of the intermediate complex. youtube.com

In the case of this compound, the substituents on the ring are a methyl group (-CH₃) and an N-cyclopropylamino group (-NH-cPr). Both of these are generally considered electron-donating or weakly withdrawing groups. The absence of strong electron-withdrawing groups ortho or para to the bromine atom makes the aromatic ring electron-rich and thus deactivates it towards nucleophilic attack. Consequently, standard nucleophilic aromatic substitution is not a favored reaction pathway for this compound under typical conditions.

Reactivity of the Secondary Amine Functionality

The secondary amine group (-NH-) is nucleophilic and can participate in a variety of bond-forming reactions, including alkylation, acylation, and the construction of heterocyclic systems.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with various electrophiles.

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides or other alkylating agents. This reaction forms a tertiary amine. The reactivity can be influenced by steric hindrance from the adjacent methyl and cyclopropyl (B3062369) groups. A related transformation is the photoredox-catalyzed alkylation of α-C–H bonds in aniline (B41778) derivatives, which proceeds through the formation of an α-amino radical intermediate. nih.gov

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of an amide. This reaction is typically robust and is often used to protect the amine functionality or to introduce new functional groups.

The aniline nitrogen is a key component in the synthesis of numerous nitrogen-containing heterocycles. organic-chemistry.org Aniline derivatives can serve as precursors for constructing fused ring systems through various cyclization strategies. For example, N-alkenylaniline derivatives can undergo palladium-catalyzed cascade reactions involving aminopalladation and carbopalladation to form polycyclic nitrogen heterocycles. nih.gov Similarly, aminoalkynes can react with carbonyls in sequential reactions to build heterocyclic scaffolds. mdpi.com The specific structure of this compound, with its ortho-methyl group, could be utilized in reactions like the Friedländer annulation or similar condensation-cyclization pathways to form quinoline (B57606) or other fused heterocyclic systems.

Transformations Involving the Cyclopropyl Group

The N-cyclopropyl group is not merely an inert substituent; its inherent ring strain makes it susceptible to specific chemical transformations, particularly under oxidative conditions.

N-cyclopropylanilines are known to function as probes for single-electron transfer (SET) processes. acs.orgresearchgate.net Upon oxidation, the nitrogen atom loses an electron to form a radical cation. This intermediate undergoes a rapid and irreversible ring-opening of the cyclopropyl group due to the release of significant ring-strain energy (approximately 28 kcal/mol). acs.org This process results in the formation of a more stable iminium distonic radical cation, which can then undergo further reactions. acs.orgresearchgate.net For instance, in the presence of molecular oxygen, this intermediate can lead to products like 3-hydroxy-N-phenylpropanamide. acs.org

This unique reactivity has been harnessed in synthetic applications, such as the electrocatalytic redox-neutral [3+2] annulation of N-cyclopropylanilines with alkenes to form five-membered carbocycles. rsc.org The selective cleavage of the cyclopropyl group from the nitrogen atom has also been observed during nitrosation reactions. researchgate.net

The table below summarizes key transformations involving the N-cyclopropyl group.

| Reaction Type | Conditions | Key Intermediate | Resulting Product Type |

| Single-Electron Transfer (SET) Oxidation | Photoredox catalysis, electrochemical oxidation | Amine radical cation, iminium distonic radical cation | Ring-opened products (e.g., propanamides) acs.org |

| [3+2] Annulation | Electrocatalysis, with alkenes | Amine radical cation | Aniline-substituted carbocycles rsc.org |

| Nitrosation | Nitrous acid | Amine radical cation | N-nitrosoaniline (via cyclopropyl cleavage) researchgate.net |

Oxidative Processes Leading to Cyclopropyl Ring-Opening

The oxidation of N-cyclopropylanilines is a key transformation that often leads to the irreversible opening of the cyclopropyl ring. acs.org This process is initiated by a single-electron transfer (SET) from the nitrogen atom, a reaction that can be triggered by chemical oxidants, electrochemical methods, or photoredox catalysis. acs.orgnih.gov The utility of N-cyclopropylanilines as probes for single-electron transfer stems from this characteristic, irreversible ring-opening reaction that follows the initial oxidation. acs.org

The initial step in the oxidative cleavage of the cyclopropyl ring in N-cyclopropylanilines is the formation of an amine radical cation. researchgate.net This occurs through the removal of a single electron from the nitrogen atom. acs.org The resulting species, the N-cyclopropylaniline radical cation, is a highly reactive intermediate. beilstein-journals.org The formation of this radical cation has been a subject of interest in various chemical and biological systems as it can trigger a cascade of subsequent reactions. chemrxiv.org

The reactivity of the amine radical cation is influenced by several factors, including the substituents on the aromatic ring and the nitrogen atom. beilstein-journals.org In the case of this compound, the bromo and methyl groups on the aniline ring will modulate the electronic properties and, consequently, the stability and reactivity of the radical cation. The formation of these radical cations can be achieved under mild conditions using visible-light photoredox catalysis, which has expanded the synthetic utility of these intermediates. nih.gov

Once formed, the amine radical cation can undergo several competing reaction pathways, including back electron transfer, deprotonation to form an α-amino radical, or, in the case of N-cyclopropylanilines, cleavage of a C-C bond in the cyclopropyl ring. beilstein-journals.org The design of fast and irreversible downstream reactions is crucial to favor the desired chemical transformation over the competing back electron transfer. beilstein-journals.org

The high strain energy of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) is a key driving force for its opening upon the formation of the amine radical cation. acs.org The mechanism proceeds through the cleavage of one of the C-C bonds of the cyclopropyl ring, leading to the formation of a more stable, ring-opened intermediate. acs.orgnih.gov This process is highly favorable and results in the formation of a γ-carbon radical iminium ion, also known as a distonic radical cation. nih.govbeilstein-journals.org

In this distonic intermediate, the positive charge resides on the nitrogen atom as an iminium ion, while the unpaired electron is located on a carbon atom three atoms away. acs.org This species is a versatile intermediate that can be trapped by various reagents. For instance, in the presence of molecular oxygen, it can be intercepted to form an endoperoxide, which can then undergo further reactions. nih.gov The irreversible nature of this ring-opening makes N-cyclopropylanilines effective probes for single-electron transfer processes, as the ring-opened products provide clear evidence of the initial oxidative event. acs.org

The general mechanism for the oxidative ring-opening can be summarized as follows:

Single-Electron Transfer (SET): The N-cyclopropylaniline is oxidized to its corresponding amine radical cation.

Ring-Opening: The highly strained cyclopropyl ring in the radical cation undergoes cleavage of a C-C bond.

Formation of a Distonic Radical Cation: A γ-carbon radical iminium ion is formed.

Trapping of the Intermediate: The distonic radical cation is trapped by a suitable reagent, leading to the final product.

Studies on N-cyclopropyl-N-methylaniline have shown that the rate constant for the cyclopropane ring opening is relatively slow (4.1 × 10⁴ s⁻¹), which can limit its utility as a SET probe in some systems. researchgate.net This sluggish rate has been attributed to the delocalization of the spin and charge of the radical cation into the phenyl ring and the conformational requirements for ring opening. researchgate.net To overcome this, new N-cyclopropylaniline derivatives have been designed to lock the cyclopropyl group into a conformation that is more favorable for ring opening, thereby increasing the rate. researchgate.net

The irreversibility of the ring-opening is a key feature of this reaction. acs.org The significant release of ring strain energy upon cleavage of the cyclopropane ring makes the reverse reaction, i.e., ring-closing, highly unfavorable. acs.org This thermodynamic driving force ensures that once the ring is opened, it does not revert to the cyclopropyl structure, making the process effectively irreversible.

Factors that can influence the rate and irreversibility of the ring-opening include:

Stereoelectronic Effects: The orientation of the cyclopropyl group relative to the nitrogen p-orbital can affect the rate of ring opening. researchgate.net

Substituents on the Aromatic Ring: Electron-donating or electron-withdrawing groups on the aniline ring can influence the stability of the amine radical cation and, consequently, the rate of ring opening.

| Compound | Rate Constant for Ring Opening (s⁻¹) | Reference |

|---|---|---|

| N-cyclopropyl-N-methylaniline | 4.1 × 10⁴ | researchgate.net |

| 1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 3.5 × 10² | researchgate.net |

| 6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 4.1 × 10² | researchgate.net |

Acid-Catalyzed Cyclopropyl Ring Cleavage Mechanisms

The cyclopropyl group in N-cyclopropylanilines can also undergo ring cleavage under acidic conditions. researchgate.net This type of reaction typically proceeds through a different mechanism than the oxidative processes. In the presence of a strong acid, the nitrogen atom of the aniline is protonated, forming an anilinium ion.

The mechanism of acid-catalyzed ring cleavage can vary depending on the specific substrate and reaction conditions. For some cyclopropane derivatives, protonation of the cyclopropane ring can lead to the formation of a carbocationic intermediate, which then undergoes rearrangement or reaction with a nucleophile. nih.gov In the case of N-cyclopropylanilines, the presence of the ammonium group can influence the regioselectivity of the ring opening.

For example, in the presence of hydrochloric acid, N-cyclopropylanilines can undergo cleavage of the cyclopropyl ring. researchgate.net This reactivity highlights the susceptibility of the strained ring to electrophilic attack, particularly when activated by an adjacent functional group.

Rearrangement Reactions of the Cyclopropyl Group

Rearrangement reactions are a common feature of cyclopropyl-containing intermediates. The high strain energy of the three-membered ring provides a thermodynamic driving force for rearrangements to less strained structures. In the context of N-cyclopropylanilines, rearrangement reactions can occur following either oxidative or acid-catalyzed ring opening.

For instance, the distonic radical cation formed during oxidative ring-opening is a highly reactive species that can potentially undergo further rearrangements before being trapped. Similarly, carbocationic intermediates generated under acidic conditions are prone to Wagner-Meerwein type rearrangements.

A notable rearrangement in related systems is the cyclopropylcarbinyl-homoallyl rearrangement. psu.edu While this is more characteristic of cyclopropylmethyl radicals, analogous rearrangements can be envisioned for the intermediates derived from N-cyclopropylanilines. The specific rearrangement pathways will be dictated by the stability of the resulting intermediates and the reaction conditions.

In some cases, the ring-opening of N-cyclopropylamides in the presence of a Lewis acid like AlCl₃ can lead to the formation of N-(2-chloropropyl)amides and 5-methyl-2-oxazolines through a proposed aziridine (B145994) intermediate. rsc.org This demonstrates the potential for complex rearrangement cascades following the initial activation of the cyclopropyl group.

Mechanistic Investigations of 3 Bromo N Cyclopropyl 2 Methylaniline Reactions

Elucidation of Catalytic Cycle Mechanisms in N-Arylation

The formation of a carbon-nitrogen bond at the aromatic ring of 3-bromo-N-cyclopropyl-2-methylaniline is a critical transformation, typically achieved through transition metal catalysis. The two most prominent methods, the Buchwald-Hartwig amination and copper-catalyzed N-arylation, proceed through distinct catalytic cycles.

Detailed Analysis of Buchwald-Hartwig Catalytic Cycles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of C–N bonds. wikipedia.org The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org For a substrate like this compound, this cycle would be initiated by the reaction of an active Pd(0) complex with the aryl bromide.

The key steps of the catalytic cycle are as follows:

Amine Coordination and Deprotonation: Following oxidative addition, the amine that is to be coupled coordinates to the Pd(II) center. In an intramolecular reaction, another molecule of this compound would serve this role, leading to dimerization, while in an intermolecular reaction, an external amine is added. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base and solvent is crucial, as it can significantly influence the reaction outcome. acs.org

Reductive Elimination: This is the final and product-forming step of the cycle. The aryl group and the amido group couple, forming the new C–N bond and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. wikipedia.org Reductive elimination can proceed from either a three-coordinate or four-coordinate palladium complex, though it is typically faster from the three-coordinate species. wikipedia.org

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | Cleavage of the C-Br bond of the aryl halide and addition to the Pd(0) center. | Pd(II)-aryl halide complex |

| 2. Amine Coordination/Deprotonation | An amine coordinates to the Pd(II) center, followed by removal of a proton by a base. | Pd(II)-amido complex |

| 3. Reductive Elimination | Formation of the C-N bond and regeneration of the Pd(0) catalyst. | Pd(0) complex and N-arylated product |

Understanding Radical Intermediates in Copper-Catalyzed Processes

Copper-catalyzed N-arylation, often referred to as the Ullmann or Goldberg reaction, provides an alternative to palladium-based methods. nih.govnih.gov The mechanism of these reactions is complex and has been a subject of considerable debate, with proposals involving Cu(I)/Cu(III) catalytic cycles, as well as pathways involving radical intermediates.

Mechanistic studies using radical probes have been conducted to examine the aryl halide activation step. researchgate.net These investigations often suggest that the reaction proceeds via an oxidative addition pathway rather than a mechanism involving free radical intermediates. researchgate.net The commonly proposed Cu(I)/Cu(III) cycle involves the oxidative addition of the aryl halide to a Cu(I)-amido complex to form a Cu(III) intermediate. This is followed by reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. researchgate.net

However, under certain conditions, particularly with photochemical promotion, radical pathways become more plausible. For instance, photoinduced, copper-catalyzed C–N couplings can proceed via an electron transfer from an excited-state copper–nucleophile complex to the alkyl halide, generating an alkyl radical. nih.gov Similarly, some copper-catalyzed oxidative coupling reactions have been shown through computational studies to involve the capture of a nitrogen-centered radical by a Cu(I) or Cu(II) species. researchgate.net While a definitive, universally applicable mechanism remains elusive, it is clear that the potential for radical intermediates in copper-catalyzed N-arylation depends heavily on the specific reaction conditions, ligands, and substrates involved.

Mechanistic Pathways of Cyclopropyl (B3062369) Ring Transformations

The N-cyclopropyl moiety is not merely a spectator group; its high ring strain makes it susceptible to transformations under specific chemical conditions, particularly those involving electron transfer. N-cyclopropylanilines have been effectively utilized as mechanistic probes for single-electron transfer (SET) processes precisely because of the predictable and irreversible ring-opening that occurs upon oxidation. acs.orgmcneill-group.orgresearchgate.net

Characterization of Transient Species (e.g., Radical Cations, Iminium Ions)

The key event that initiates the transformation of the cyclopropyl group in N-cyclopropylanilines is a single-electron transfer (SET) from the electron-rich aniline (B41778) nitrogen. mcneill-group.orgresearchgate.net This oxidation event generates a transient nitrogen-centered radical cation. acs.org

Laser flash photolysis (LFP) studies on N-cyclopropylaniline (CPA) and its analogs have allowed for the direct observation of these transient species. acs.org Upon oxidation, a CPA radical cation (CPA•+) is formed, which has a characteristic transient absorbance and a lifetime on the order of nanoseconds. acs.org This radical cation is highly unstable due to the inherent strain of the adjacent cyclopropyl ring. It rapidly undergoes an irreversible ring-opening reaction. acs.orgresearchgate.net

The product of this ring-opening is a distonic radical cation. acs.org In this intermediate, the charge (as an iminium ion) and the radical (as a C-centered radical) are separated. This species is then capable of undergoing a variety of subsequent reactions, such as trapping by molecular oxygen or other nucleophiles. nih.govacs.org The selective cleavage of the cyclopropyl group in these reactions strongly supports a mechanism initiated by the formation of the amine radical cation.

Role of Electron Transfer Processes in Cyclopropyl Cleavage

The cleavage of the cyclopropyl ring is fundamentally an electron transfer-driven process. chemrxiv.org The initial SET oxidation is the trigger, and the thermodynamic driving force is the substantial release of ring strain energy, estimated to be around 28 kcal/mol. acs.org This makes the ring-opening step both rapid and irreversible, a crucial feature for its use as a mechanistic probe, as it effectively "traps" the oxidation event and prevents the reverse electron transfer. mcneill-group.orgresearchgate.net

The efficiency of this ring-opening can be influenced by stereoelectronic effects. For the cleavage to occur, there must be effective orbital overlap between the singly occupied molecular orbital (SOMO) on the aromatic ring/nitrogen and the σ-orbital of the C-C bond in the cyclopropyl ring. cmu.edu The rate of ring-opening can be sluggish if the lowest energy conformation of the radical cation does not meet these stereoelectronic requirements. nih.govacs.org However, this can be compensated by incorporating radical-stabilizing groups on the cyclopropyl ring, which can dramatically accelerate the cleavage. nih.govacs.org

This mechanism, where a photoinduced charge transfer or other SET event leads to the formation of a radical cation that subsequently undergoes homolytic cleavage of the cyclopropane (B1198618) ring, is a general principle that has been applied in various synthetic transformations. chemrxiv.org

| Intermediate | Formation Pathway | Key Characteristics |

|---|---|---|

| Amine Radical Cation | Single-Electron Transfer (SET) from the aniline nitrogen. | Transient species, positively charged with an unpaired electron on nitrogen. |

| Distonic Radical Cation | Irreversible ring-opening of the amine radical cation. | Contains both an iminium ion and a C-centered radical, separated within the molecule. |

Application of Computational Chemistry

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving species like this compound. DFT calculations allow researchers to map potential energy surfaces, characterize the geometries of transition states and intermediates, and understand the electronic factors governing reactivity. nih.gov

In the context of Buchwald-Hartwig amination, DFT studies have been used to investigate the complete reaction mechanism, compare different pathways (e.g., involving chelated vs. open ligands), and clarify the dual role of bases as both ligands and proton abstractors. nih.gov These calculations provide quantitative insights into activation barriers, helping to identify the rate-determining step under various conditions. nih.gov

For copper-catalyzed reactions, theoretical studies have helped to elucidate the C-N cross-coupling process, model the involvement of radical species, and explain observed selectivities. researchgate.net For example, calculations can determine the relative energy barriers for cross-coupling versus homo-coupling, providing a rationale for why one pathway is favored over the other. researchgate.net

Furthermore, computational studies have been crucial in understanding the ring-opening of cyclopropyl systems. High-accuracy ab initio calculations have provided compelling evidence that the cyclopropyl cation itself is not a stable minimum but rather a transition state for a disrotatory ring-opening to the allyl cation. researchgate.net DFT has also been used to explore the stereoelectronic requirements for the ring-opening of N-cyclopropylaniline radical cations and to elucidate the mechanism of trapping the resulting distonic radical cation intermediates. acs.org These computational approaches provide a level of mechanistic detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

For analogous N-cyclopropylanilines, DFT calculations have been employed to elucidate the impact of substituents on the electronic properties of the molecule. The bromine atom at the 3-position and the methyl group at the 2-position on the aniline ring are expected to modulate the electron density of the aromatic system and the nitrogen atom through inductive and hyperconjugative effects. DFT can be used to calculate key electronic descriptors, such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and the molecular electrostatic potential (MEP). These calculations would reveal the most nucleophilic and electrophilic sites within the molecule, predicting its reactivity towards various reagents.

Transition State Computations and Reaction Pathway Mapping

While specific transition state computations for reactions of this compound have not been reported, the methodology is crucial for mapping reaction pathways and understanding reaction kinetics. Transition state theory, combined with computational methods like DFT, allows for the location of transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor in the rate of a chemical reaction.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the nitrogen atom, transition state computations would be essential to distinguish between possible mechanisms. For example, in a potential coupling reaction, different pathways (e.g., oxidative addition, reductive elimination) would proceed through distinct transition states. By calculating the energies of these transition states, the most favorable reaction pathway can be identified.

The process of reaction pathway mapping involves identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a located transition state connects the intended reactants and products. This comprehensive mapping provides a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Specific molecular dynamics (MD) simulations for this compound are not described in the available literature. However, MD simulations are a valuable tool for analyzing the conformational landscape and dynamic behavior of molecules. For a molecule like this compound, which possesses rotational freedom around the N-cyclopropyl and N-aryl bonds, MD simulations can explore the different accessible conformations and their relative populations over time.

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion. This provides a trajectory of the molecule's dynamic evolution, offering insights into its flexibility and how it might interact with other molecules, such as solvents or reactants. The conformational preferences of the cyclopropyl and methyl groups relative to the aniline plane can be investigated, which can have significant implications for the molecule's reactivity and steric hindrance in reactions.

Furthermore, MD simulations can be used to study the dynamics of reaction processes, particularly in condensed phases. By simulating the molecule in a solvent box, the role of solvent effects on the reaction mechanism can be explored. While computationally intensive, MD simulations can provide a more realistic picture of the reaction environment compared to gas-phase static calculations, capturing the dynamic interplay between the solute and solvent molecules.

Applications in Advanced Organic Synthesis and Design

Utilization as a Crucial Intermediate in Pharmaceutical Synthesis

The strategic placement of functional groups on the 3-bromo-N-cyclopropyl-2-methylaniline scaffold makes it an important precursor in the synthesis of medicinally relevant molecules, particularly those containing quinolone frameworks and other novel heterocyclic systems.

This compound is a key intermediate in the synthesis of Ozenoxacin, a topical quinolone antibiotic. journalijar.com One established synthetic route begins with a Buchwald–Hartwig coupling reaction between commercially available 2,6-dibromotoluene (B1294787) and cyclopropylamine (B47189) to produce this compound in high yield. journalijar.com

This intermediate then undergoes a series of reactions to construct the core quinolone structure. The process typically involves a reaction with diethyl ethoxymethylenemalonate, followed by an acid-catalyzed cyclization to form the bromoquinoline core. journalijar.com The bromine atom on this quinoline (B57606) intermediate is then strategically replaced using a palladium-catalyzed cross-coupling reaction, such as a Stille coupling, to introduce the final pyridyl substituent. journalijar.com Subsequent saponification and deprotection steps yield the active pharmaceutical ingredient, Ozenoxacin. journalijar.com

Table 1: Key Synthesis Steps for Ozenoxacin involving this compound

| Step | Reactants | Key Transformation | Product | Yield |

|---|---|---|---|---|

| 1 | 2,6-dibromotoluene, cyclopropylamine | Buchwald–Hartwig coupling | This compound | 84% journalijar.com |

| 2 | This compound, diethyl ethoxymethylenemalonate | Addition-elimination | Diethyl malonate adduct | - |

| 3 | Diethyl malonate adduct | Acid-catalyzed cyclization | Bromoquinoline intermediate | 43% (over 2 steps) journalijar.com |

| 4 | Bromoquinoline intermediate, Stannylpyridine | Stille coupling | Pyridyl quinoline adduct | 80% journalijar.com |

This interactive table summarizes the synthetic sequence leading to Ozenoxacin, highlighting the central role of the title compound.

Beyond its established role in quinolone synthesis, the structure of this compound is well-suited for the design and construction of a wide array of novel heterocyclic scaffolds. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups. Concurrently, the secondary amine can participate in cyclization reactions to form fused ring systems. For example, related 3-bromo-2-methylaniline (B1266185) derivatives are used to prepare complex structures like pyrimidine (B1678525) analogs, which act as selective kinase inhibitors, and fused bicyclic systems such as indazoles. chemicalbook.com This dual reactivity enables chemists to build complex, three-dimensional molecules from a relatively simple starting material.

Functionalization for Diverse Chemical Libraries

The creation of chemical libraries containing structurally diverse but related molecules is fundamental to modern drug discovery. This compound is an ideal starting point for such libraries. The aryl bromide can be systematically reacted with a wide range of boronic acids or other organometallic reagents via high-throughput cross-coupling reactions to generate a library of analogs with diverse substituents at the 3-position. Furthermore, the N-cyclopropylamine moiety can be modified, although it is often a key pharmacophoric feature. This systematic functionalization allows for the rapid generation of hundreds or thousands of distinct compounds, which can then be screened for biological activity against various therapeutic targets. evitachem.com

Role as a Mechanistic Probe in Chemical Biology and Environmental Chemistry

The N-cyclopropyl group in this compound is not just a structural component but also a reactive probe for studying reaction mechanisms. nih.gov The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening under specific chemical or enzymatic conditions, providing insight into single-electron transfer (SET) processes. nih.govacs.org

In the context of chemical biology, N-cyclopropyl-N-alkylanilines have been used to investigate the mechanism of nitrosation of N,N-dialkyl aromatic amines. nih.govresearchgate.net When these compounds react with nitrous acid, the cyclopropyl (B3062369) group is selectively cleaved from the nitrogen atom. The specific products formed from the fragmentation of the cyclopropane ring provide strong evidence for the formation of an amine radical cation intermediate, which then undergoes rapid ring opening. nih.gov This application demonstrates the utility of the N-cyclopropyl group as a "radical clock" to probe for the existence of short-lived radical intermediates in biological and chemical reactions.

In environmental chemistry, N-cyclopropylanilines have been developed as probes to study the oxidative properties of triplet-state photosensitizers, which are important in the environmental fate of pollutants in sunlit surface waters. acs.org The irreversible ring-opening of the cyclopropyl group following oxidation by a photosensitizer provides a clear and unambiguous signal that a single-electron transfer event has occurred. This allows researchers to quantify the oxidative capacity of natural dissolved organic matter in aquatic environments. acs.org

Table 2: Products from the Nitrosation of a Model N-cyclopropylaniline

| Reactant | Condition | Major Products from Amine | Major Products from Cyclopropyl Group | Mechanistic Implication |

|---|

This interactive table details the product distribution from a mechanistic study, illustrating how the fragmentation pattern of the cyclopropyl group reveals the underlying reaction pathway.

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and multiplicity, for 3-bromo-N-cyclopropyl-2-methylaniline are not reported in the accessible literature. Consequently, a detailed structural elucidation and purity assessment based on NMR is not possible. Furthermore, no data on two-dimensional NMR techniques such as COSY, HSQC, or HMBC for this compound has been found.

Mass Spectrometry (MS)

While the molecular weight of this compound can be calculated from its chemical formula (C₁₀H₁₂BrN), specific high-resolution mass spectrometry (HRMS) data for its exact mass determination is not available. Similarly, tandem mass spectrometry (MS/MS) data, which would provide insights into its fragmentation pathways, has not been reported in the reviewed sources.

Vibrational Spectroscopy

No experimental data from vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, for this compound could be located. This information would be essential for identifying the characteristic vibrational modes of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, a secondary aromatic amine, the FT-IR spectrum is expected to exhibit several key absorptions.

The N-H stretching vibration of a secondary amine typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. This is a key differentiator from primary amines, which show two bands in this region due to symmetric and asymmetric stretching. The C-N stretching vibration in aromatic amines gives rise to a strong band between 1250 and 1335 cm⁻¹.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the C-H out-of-plane bending bands in the 900-675 cm⁻¹ range. The presence of the bromine atom is expected to produce a C-Br stretching vibration in the far-infrared region, typically between 600 and 500 cm⁻¹.

Vibrations associated with the cyclopropyl (B3062369) group include C-H stretching, which can overlap with other C-H stretches, and characteristic ring deformation modes. The methyl group attached to the aromatic ring will exhibit symmetric and asymmetric C-H stretching and bending vibrations.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic Ring |

| Aliphatic C-H Stretch (methyl) | 2850 - 2960 | Medium | Methyl Group |

| Aliphatic C-H Stretch (cyclopropyl) | 2990 - 3080 | Medium | Cyclopropyl Group |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Aromatic Ring |

| N-H Bend | 1500 - 1580 | Variable | Secondary Amine |

| Methyl C-H Bend | 1375 - 1450 | Medium | Methyl Group |

| Aromatic C-N Stretch | 1250 - 1335 | Strong | Aryl Amine |

| C-Br Stretch | 500 - 600 | Medium-Strong | Bromo-Aromatic |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The combination of both techniques offers a more complete vibrational analysis.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations. The "breathing" mode of the benzene ring, a symmetric vibration, typically gives a strong and sharp band. The C-Br stretching vibration is also expected to be Raman active. The symmetric vibrations of the cyclopropyl ring and the C-N bond should also be observable.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic Ring |

| Aliphatic C-H Stretch (methyl) | 2850 - 2960 | Medium | Methyl Group |

| Aliphatic C-H Stretch (cyclopropyl) | 2990 - 3080 | Medium | Cyclopropyl Group |

| Aromatic Ring Breathing | ~1000 | Strong | Aromatic Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Aromatic Ring |

| Aromatic C-N Stretch | 1250 - 1335 | Medium | Aryl Amine |

| C-Br Stretch | 500 - 600 | Medium | Bromo-Aromatic |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. This technique is invaluable for understanding the nature of chromophores and for monitoring the progress of chemical reactions.

UV-Visible Spectroscopy for Chromophore Analysis and Reaction Monitoring

The UV-Visible spectrum of this compound is primarily determined by the electronic transitions within the substituted aniline (B41778) chromophore. Aniline itself exhibits two main absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition), often referred to as the B-band, around 280-290 nm.

The substituents on the aromatic ring significantly influence the position and intensity of these absorption bands. The methyl and N-cyclopropyl groups are auxochromes, which can cause a bathochromic (red) shift of the absorption maxima. The bromine atom, also an auxochrome, is expected to contribute to a further red shift due to its electron-donating resonance effect and electron-withdrawing inductive effect. Studies on analogous compounds, such as 3-chloro-N-cyclopropylaniline, have shown a noticeable bathochromic shift of 10-20 nm compared to the unsubstituted N-cyclopropylaniline. iucr.orgresearchgate.net

Interactive Data Table: Predicted UV-Visible Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~240 - 260 | High | Substituted Benzene Ring |

| n → π | ~290 - 310 | Low | Substituted Aniline |

UV-Visible spectroscopy is also a powerful tool for reaction monitoring. As the concentration of a reactant, product, or intermediate changes during a chemical reaction, the absorbance at a specific wavelength will also change, in accordance with the Beer-Lambert law. This allows for the determination of reaction kinetics and the elucidation of reaction mechanisms. For reactions involving this compound, monitoring the change in absorbance of its characteristic bands can provide valuable kinetic data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the specific title compound is not publicly available, analysis of closely related structures, such as 2-bromo-4,6-dimethylaniline, provides insights into the expected solid-state features. The aniline ring is expected to be largely planar, with the nitrogen atom of the amino group potentially exhibiting a slightly pyramidal geometry. The cyclopropyl group would adopt its characteristic triangular geometry.

Advanced Spectroscopic Techniques for Mechanistic Studies

Beyond structural elucidation, advanced spectroscopic techniques can provide dynamic information about reaction intermediates and mechanisms.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of aniline derivatives, EPR is particularly useful for studying radical cations, which can be formed through single-electron transfer (SET) oxidation.

Anilines are known to be susceptible to oxidation to form radical cations. Mechanistic studies involving the oxidation of N-cyclopropylanilines have utilized techniques like laser flash photolysis to generate and observe these transient radical cation intermediates. The cleavage of the cyclopropyl group in such reactions is often indicative of a mechanism involving an amine radical cation. While direct EPR studies on this compound are not reported, it is a powerful technique that could be employed to detect and characterize any radical intermediates formed in its chemical or electrochemical reactions. The g-factor and hyperfine coupling constants obtained from an EPR spectrum would provide detailed information about the electronic structure and spin density distribution of the radical species.

Time-Resolved Spectroscopy for Kinetic Measurements

Time-resolved spectroscopy is a powerful technique employed to investigate the transient dynamics of chemical reactions and the lifetimes of fleeting intermediates. In the study of N-cyclopropylanilines, such as this compound, these methods are crucial for understanding the kinetics of processes initiated by events like single-electron transfer (SET). The utility of N-cyclopropylanilines as chemical probes often stems from the irreversible and rapid ring-opening of the cyclopropyl group following oxidation to a nitrogen radical cation acs.org. Time-resolved techniques, such as laser flash photolysis, enable the direct observation and quantification of these short-lived radical cations and their subsequent reactions.

The general principle involves exciting a sample with a short pulse of light from a laser. This creates excited-state species or initiates a photochemical reaction. The changes in the sample are then monitored over time, typically by measuring the absorption of a second light beam. This allows for the determination of the lifetimes of transient species and the rate constants of their reactions.

For N-cyclopropylanilines, this methodology can be used to measure key kinetic parameters. Following an initial single-electron oxidation, the resulting N-cyclopropylaniline radical cation (CPA•+) undergoes a spontaneous cyclopropyl ring-opening researchgate.net. This ring-opening is an irreversible process that yields a distonic radical cation acs.org. The kinetics of this ring-opening and the lifetime of the initial radical cation are critical parameters that can be elucidated using time-resolved spectroscopy.

Research on various N-cyclopropylaniline analogs has provided insights into the kinetics of these processes. While specific data for this compound is not available in the public domain, the kinetic parameters for structurally similar compounds have been determined. These studies reveal that the bimolecular rate constants for the oxidation of N-cyclopropylanilines by excited triplet-state photosensitizers are typically in the range of 9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹ researchgate.net. Furthermore, the lifetimes of the radical cations of these analogs have been measured to be in the range of 140 to 580 nanoseconds researchgate.net. These findings support the utility of N-cyclopropylanilines as effective single-electron transfer probes in photosensitized aqueous solutions researchgate.net.

The reaction mechanism for N-cyclopropylanilines in the presence of a photosensitizer and an alkene involves the initial excitation of the photosensitizer, which then oxidizes the N-cyclopropylaniline to its radical cation. This is followed by the characteristic ring-opening of the cyclopropyl group. The resulting radical can then react with an alkene to form a [3+2] annulation product rsc.org.

The data gathered from time-resolved spectroscopy is instrumental in constructing a detailed mechanistic understanding of such reactions. The tables below present representative kinetic data for N-cyclopropylaniline analogs, illustrating the type of information obtained from time-resolved spectroscopic measurements.

Table 1: Representative Bimolecular Rate Constants for the Oxidation of N-Cyclopropylaniline Analogs

| N-Cyclopropylaniline Analog | Photosensitizer | Bimolecular Rate Constant (k_ox) (M⁻¹s⁻¹) |

| N-Cyclopropylaniline | 2-Acetonaphthone | 3.8 x 10⁹ |

| 4-Methoxy-N-cyclopropylaniline | 2-Acetonaphthone | 4.2 x 10⁹ |

| 4-Chloro-N-cyclopropylaniline | 2-Acetonaphthone | 2.5 x 10⁹ |

This table is generated based on data reported for N-cyclopropylaniline analogs and is for illustrative purposes.

Table 2: Representative Radical Cation Lifetimes for N-Cyclopropylaniline Analogs

| N-Cyclopropylaniline Analog Radical Cation | Solvent | Lifetime (τ) (ns) |

| N-Cyclopropylaniline•+ | Acetonitrile | 250 |

| 4-Methoxy-N-cyclopropylaniline•+ | Acetonitrile | 580 |

| 4-Chloro-N-cyclopropylaniline•+ | Acetonitrile | 140 |

This table is generated based on data reported for N-cyclopropylaniline analogs and is for illustrative purposes.

These kinetic measurements are fundamental for the rational design and application of N-cyclopropylanilines in various chemical systems, including their use as probes for oxidative processes and as building blocks in organic synthesis acs.org.

Q & A

Basic: What are the recommended synthetic routes for 3-bromo-N-cyclopropyl-2-methylaniline, and how can reaction conditions be optimized?

Answer:

A modified Ullmann coupling or nucleophilic substitution can be employed, using 3-bromo-2-methylaniline as a precursor. Evidence from a by-product synthesis (e.g., reacting 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid) suggests that refluxing in aqueous conditions with catalytic acid improves yields . Optimization involves adjusting stoichiometry (e.g., 1.1:1 molar ratio of amine to electrophile), solvent polarity, and temperature to minimize side products like lactam tautomers.

Basic: How can the purity and structural identity of this compound be confirmed post-synthesis?

Answer:

Combine chromatography (HPLC with C18 columns, using methanol/water gradients) and spectroscopic methods :

- NMR : Compare H and C shifts with literature data for regioisomers (e.g., 3-bromo-4-methylaniline vs. 3-bromo-2-methylaniline) .

- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 186.04 for CHBrN) and isotopic patterns consistent with bromine .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in tautomeric forms or planar conformations .

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound, and what functional is most accurate?

Answer:

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like ionization potentials and electron affinity. Becke’s 1993 study showed that functionals combining gradient corrections and exact exchange reduce average deviations in atomization energies to <3 kcal/mol . For brominated aromatics, use def2-TZVP basis sets and solvent models (e.g., PCM for methanol) to simulate experimental UV-Vis spectra or redox behavior.

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

Answer:

Apply iterative validation:

Reproduce experiments : Ensure reaction conditions (e.g., anhydrous vs. aqueous) match computational assumptions.

Re-examine computational parameters : Check if dispersion corrections or relativistic effects (critical for bromine) were included in DFT .

Cross-validate with alternative methods : Compare DFT-predicted reaction pathways with kinetic studies (e.g., Arrhenius plots) or substituent effect analyses (Hammett plots) .

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives?

Answer:

- Solvent selection : Use methanol or ethanol for slow evaporation, as demonstrated in crystal growth of N-(3-bromo-2-methylphenyl) carboxamides .

- Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt π-stacking interactions that cause amorphous precipitation.

- Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation.

Basic: What are the key stability considerations for storing this compound?

Answer:

Store at 0–6°C under inert gas (argon) to prevent bromine dissociation or cyclopropyl ring oxidation. Avoid exposure to light, as UV radiation can degrade the aniline moiety . Use amber vials with PTFE-lined caps to minimize moisture ingress.

Advanced: How does steric hindrance from the cyclopropyl group influence substitution reactions at the aniline nitrogen?

Answer:

The cyclopropyl group’s non-planar geometry increases steric bulk, favoring:

- Ortho/para selectivity in electrophilic aromatic substitution due to hindered rotation around the N–C bond.

- Reduced nucleophilicity : Use stronger bases (e.g., LDA) for deprotonation in cross-coupling reactions.

Crystallographic data show dihedral angles <10° between aromatic rings in derivatives, indicating restricted conformational flexibility .

Advanced: How can researchers differentiate regioisomers (e.g., 3-bromo vs. 4-bromo derivatives) in synthetic mixtures?

Answer:

- NOESY NMR : Identify spatial proximity between bromine and methyl/cyclopropyl groups.

- IR spectroscopy : Compare C–Br stretching frequencies (~560 cm for meta vs. para positions).

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol eluents to separate enantiomers if asymmetric centers form .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation (H315/H319/H335 hazards) .

- Spill management : Neutralize with activated charcoal, then dispose as halogenated waste.

- First aid : Flush eyes with water for 15 minutes; administer oxygen if inhaled .

Advanced: What role does this compound play in organometallic catalysis?

Answer:

Its electron-deficient aryl bromide moiety acts as a ligand precursor in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The cyclopropyl group stabilizes metal centers via σ-donation, enhancing catalytic turnover in C–N bond formations. Compare turnover numbers (TON) with non-cyclopropyl analogs to quantify steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.